Cas no 851808-70-3 (1-(3-bromobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(3-Bromobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring a dihydroimidazole core substituted with a 3-bromobenzoyl group at the 1-position and a (3-nitrophenyl)methylsulfanyl moiety at the 2-position. This structure suggests potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or functional materials. The presence of bromo and nitro substituents enhances reactivity, enabling further derivatization through cross-coupling or reduction reactions. The compound’s well-defined molecular architecture makes it suitable for applications in medicinal chemistry and materials science, where precise functional group manipulation is required. Its stability under standard conditions ensures reliable handling in laboratory settings.
1-(3-bromobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole structure
851808-70-3 structure
Product name:1-(3-bromobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
CAS No:851808-70-3
MF:C17H14BrN3O3S
MW:420.280361652374
CID:5920435
PubChem ID:4059349

1-(3-bromobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • (3-bromophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
    • Methanone, (3-bromophenyl)[4,5-dihydro-2-[[(3-nitrophenyl)methyl]thio]-1H-imidazol-1-yl]-
    • AKOS024589515
    • (3-bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
    • 851808-70-3
    • F0630-1878
    • 1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
    • 1-(3-bromobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
    • Inchi: 1S/C17H14BrN3O3S/c18-14-5-2-4-13(10-14)16(22)20-8-7-19-17(20)25-11-12-3-1-6-15(9-12)21(23)24/h1-6,9-10H,7-8,11H2
    • InChI Key: ZUZFDQPRWQMZMJ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(Br)=C1)(N1C(SCC2=CC=CC([N+]([O-])=O)=C2)=NCC1)=O

Computed Properties

  • Exact Mass: 418.99393g/mol
  • Monoisotopic Mass: 418.99393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.58±0.1 g/cm3(Predicted)
  • Boiling Point: 573.1±60.0 °C(Predicted)
  • pka: 1.32±0.60(Predicted)

1-(3-bromobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0630-1878-20μmol
1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-70-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0630-1878-1mg
1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-70-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0630-1878-4mg
1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-70-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0630-1878-2mg
1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-70-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0630-1878-5mg
1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-70-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0630-1878-20mg
1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-70-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0630-1878-15mg
1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-70-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0630-1878-25mg
1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-70-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0630-1878-75mg
1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-70-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0630-1878-3mg
1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-70-3 90%+
3mg
$63.0 2023-05-17

1-(3-bromobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Related Literature

Additional information on 1-(3-bromobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole

Research Briefing on 1-(3-bromobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS: 851808-70-3)

The compound 1-(3-bromobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS: 851808-70-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the unique structural features of this imidazole derivative, which combines a bromobenzoyl moiety with a nitrophenylmethylsulfanyl group. These functional groups confer distinct electronic and steric properties that make the compound an attractive candidate for modulating protein-protein interactions and enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of protein kinase C (PKC) isoforms, particularly showing nanomolar affinity for PKC-θ.

In terms of synthetic accessibility, novel routes have been developed to improve the yield and purity of 851808-70-3. A recent patent application (WO2023056123) describes an optimized three-step synthesis starting from 3-bromobenzoyl chloride and 3-nitrobenzyl mercaptan, achieving an overall yield of 68% with >99% purity. This advancement addresses previous challenges in scaling up production while maintaining stereochemical integrity.

Pharmacological characterization has revealed interesting dual activity profiles. While primarily investigated as a kinase modulator, the compound has shown unexpected activity against bacterial efflux pumps in multidrug-resistant Staphylococcus aureus strains (Antimicrobial Agents and Chemotherapy, 2024). This serendipitous discovery opens new avenues for repurposing this scaffold in antimicrobial development.

Structural-activity relationship (SAR) studies have identified key modifications that enhance either the kinase inhibitory or antimicrobial properties. The bromine at the 3-position appears crucial for maintaining kinase affinity, while the nitro group's reduction to an amine significantly improves water solubility without compromising target engagement. These findings were recently presented at the 2024 ACS Spring Meeting and are under review for publication.

From a drug development perspective, preliminary ADMET studies indicate favorable metabolic stability (t1/2 > 4 hours in human liver microsomes) but highlight potential challenges with blood-brain barrier penetration due to the compound's high polar surface area. Current medicinal chemistry efforts focus on prodrug strategies to address this limitation while preserving the core pharmacophore.

In conclusion, 1-(3-bromobenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole represents a promising multifunctional scaffold with applications spanning from oncology to infectious diseases. The compound's unique combination of synthetic tractability, target versatility, and modifiable pharmacophore positions it as a valuable tool compound for chemical biology and a potential starting point for therapeutic development. Future research directions likely include expanded target profiling and in vivo efficacy studies in relevant disease models.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd